2-(4-Aminophenyl)-1H-benzimidazol-5-amine
Overview
Description
2-(4-Aminophenyl)-1H-benzimidazol-5-amine is a heterocyclic aromatic amine with significant potential in various fields of scientific research This compound is characterized by the presence of both an amine group and a benzimidazole ring, which contribute to its unique chemical properties and reactivity
Mechanism of Action
Target of Action
Similar compounds have shown potent antimicrobial activity against both gram-positive and gram-negative strains .
Mode of Action
The mode of action of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine involves membrane perturbation and intracellular interactions . The compound interacts with the bacterial cell membrane, leading to its permeabilization. This disrupts the normal functioning of the cell, leading to its death .
Biochemical Pathways
It is suggested that the compound’s mode of action involves perturbation of the bacterial cell membrane and intracellular interactions .
Pharmacokinetics
Similar compounds have been shown to have low cytotoxicity, indicating a favorable safety profile .
Result of Action
The result of the action of this compound is the death of the bacterial cells. This is achieved through the disruption of the bacterial cell membrane and intracellular interactions, leading to cell death .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with p-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. For example, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds, which can further be used in the synthesis of more complex molecules .
Scientific Research Applications
2-(4-Aminophenyl)-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Its potential antitumor activity has been explored in preclinical studies, showing promise as a chemotherapeutic agent.
Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Similar in structure but contains a sulfur atom in the heterocyclic ring.
2-(4-Aminophenyl)benzoxazole: Contains an oxygen atom in the heterocyclic ring.
2-(4-Aminophenyl)benzimidazole: Lacks the additional amine group at the 5-position
Uniqueness
2-(4-Aminophenyl)-1H-benzimidazol-5-amine is unique due to the presence of both an amine group and a benzimidazole ring, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-aminophenyl)-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOTXWPFVZQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064755 | |
Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-86-5 | |
Record name | 2-(4-Aminophenyl)-5-aminobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7621-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007621865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7621-86-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Aminophenyl)-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)-1H-benzimidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating APBIA into Poly(p-phenylene benzobisoxazole) (PBO) fibers?
A1: APBIA plays a crucial role in enhancing the mechanical properties of PBO fibers. Research indicates that incorporating APBIA into PBO fibers leads to a significant improvement in both tensile strength and tensile modulus. Specifically, studies have demonstrated a 30.4% enhancement in tensile strength and a 34.9% increase in tensile modulus compared to pristine PBO fibers []. This improvement is attributed to the unique structural characteristics of APBIA, which facilitate stronger interactions within the polymer matrix.
Q2: How is the microstructure of CNT-APBIA-PBO copolymer fibers characterized?
A2: Characterization of the microstructure of CNT-APBIA-PBO copolymer fibers involves utilizing advanced analytical techniques such as Fourier transform infrared spectroscopy (FTIR), wide-angle X-ray diffraction (XRD), and 13C nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the chemical composition, crystalline structure, and molecular arrangement within the fibers []. Furthermore, microscopic techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are employed to visualize the surface morphology and internal structure of the fibers, offering valuable information about their overall organization and potential defects.
Q3: What is the most efficient method for synthesizing high-purity APBIA?
A3: The synthesis of high-purity APBIA is typically achieved through a multi-step process involving condensation, reduction, and cyclization reactions. The process commences with the reaction between 2,4-dinitrobenzenamine (DNBA) and 4-nitrobenzoyl chloride (NBC) to yield N-(4'-nitrobenzoyl)-2,4-dinitro benzenamine (NDBA). A critical factor in ensuring high purity is the optimization of the melt condensation step, which should be carried out at temperatures between 170°C and 180°C. This procedure results in NDBA with a purity exceeding 97% and a yield of 68.40% []. Subsequent reduction and cyclization steps ultimately yield APBIA with a purity of 99.5% – suitable for use as a polymer monomer.
Q4: Beyond its role in enhancing fiber properties, are there other potential applications for APBIA?
A4: Yes, recent research highlights the potential of APBIA in the development of novel catalytic materials. Specifically, APBIA has been successfully incorporated into para-aramid aerogels []. These aerogels, characterized by their high porosity and surface area, serve as effective platforms for binding palladium ions (Pd +2). This combination creates a heterogeneous catalyst that exhibits remarkable activity in the selective hydrogenation of various unsaturated organic compounds, including olefins, acetylenes, and nitriles []. The ability of the APBIA-based catalyst to selectively target specific functional groups while leaving others intact holds great promise for applications in fine chemical synthesis and pharmaceutical production.
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